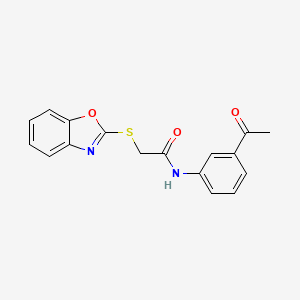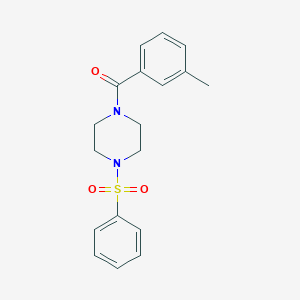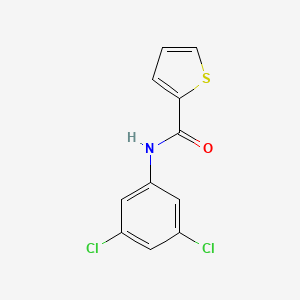![molecular formula C19H26N2O B5601255 2-methyl-4-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenyl)-2-butanol](/img/structure/B5601255.png)
2-methyl-4-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenyl)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyridinylmethyl compounds involves several key steps, including acylation, Sonogashira coupling, and reactions with various metalating agents. For instance, a convenient method for synthesizing 3-methyl-1-(4-pyridinyl)-2-butanone, a compound with structural similarities, utilizes phenyllithium as a metalating agent in a short and efficient pathway (Léon, Garbay‐Jaureguiberry, & Roques, 1988). Another example includes the synthesis of 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol through Sonogashira coupling, highlighting the structural versatility and the critical role of cross-coupling reactions in constructing complex pyridinylmethyl derivatives (Liu Qiao-r, 2014).
Molecular Structure Analysis
The molecular structure of related compounds often features significant π-conjugation and potential for diverse intermolecular interactions. For example, the structural characterization of extended π-conjugated organic materials based on methyl pyridinium compounds reveals insights into the stabilization and interactions within crystals, demonstrating the complex nature of pyridinylmethyl derivatives' molecular structure (Antony et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of pyridinylmethyl derivatives is influenced by their functional groups and molecular structure. For instance, the formation of triorganostannyl esters from pyridinylimino substituted aminobenzoic acids showcases the diverse reactivity and potential for forming complex molecules with unique properties (Tzimopoulos et al., 2010).
Physical Properties Analysis
The physical properties of pyridinylmethyl derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. The synthesis and study of related compounds often involve detailed analysis of these properties to optimize their use in specific applications. For example, the solubility and crystalline structure of novel polyimides derived from pyridinyl compounds are thoroughly investigated, highlighting the importance of these physical properties (Guan et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential interactions with other molecules, are key characteristics of pyridinylmethyl derivatives. Studies on the reactivity and synthesis of these compounds provide insights into their chemical behavior and potential for use in various applications. For instance, the synthesis and characterization of heavily substituted 2-aminopyridines illustrate the diverse chemical properties and reactivity patterns of pyridinylmethyl derivatives (Teague, 2008).
properties
IUPAC Name |
2-methyl-4-[4-[[methyl(pyridin-3-ylmethyl)amino]methyl]phenyl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-19(2,22)11-10-16-6-8-17(9-7-16)14-21(3)15-18-5-4-12-20-13-18/h4-9,12-13,22H,10-11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICPNLRJHBZZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN(C)CC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5601175.png)

![2-{[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl}phenol](/img/structure/B5601183.png)
![N'-[(4-methylphenyl)sulfonyl]-2-phenylacetohydrazide](/img/structure/B5601185.png)
![2-{[(3,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5601205.png)
![N-{(3S*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5601207.png)
![2-(5-ethyl-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5601214.png)
![2-ethoxy-3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5601225.png)


![4-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5601253.png)
![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5601271.png)
![1-methyl-3-{[(5-nitro-2-furyl)methylene]amino}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5601276.png)
